1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxyphenyl and trifluoromethylphenyl groups are then introduced through substitution reactions, often using reagents such as methoxyphenyl isocyanate and trifluoromethylphenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)urea: Lacks the pyrrolidinone ring, resulting in different chemical properties.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea:
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Lacks the trifluoromethyl group, leading to different biological activity.
Uniqueness
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and trifluoromethyl groups, along with the pyrrolidinone ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-16-8-6-15(7-9-16)25-11-14(10-17(25)26)24-18(27)23-13-4-2-12(3-5-13)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZFMBDBPMJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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